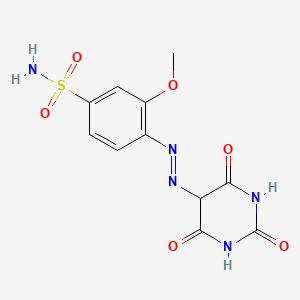
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a morpholine ring attached to the quinazoline core, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 2-(4-Morpholinyl)benzo(g)quinazolin-4-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamide with aldehydes under visible light irradiation, using fluorescein as a photocatalyst . Another approach includes the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . These methods are efficient and environmentally benign, making them suitable for industrial production.
Analyse Des Réactions Chimiques
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-substituted quinazolines .
Applications De Recherche Scientifique
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol has been widely studied for its potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, it has been investigated for its antimicrobial and anti-inflammatory properties .
Mécanisme D'action
The mechanism of action of 2-(4-Morpholinyl)benzo(g)quinazolin-4-ol involves the inhibition of specific enzymes and molecular pathways. For instance, it can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells . By selectively targeting EGFR, this compound can effectively reduce the growth of cancer cells while sparing healthy cells.
Comparaison Avec Des Composés Similaires
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol can be compared to other quinazoline derivatives such as erlotinib and gefitinib, which are also known for their anticancer properties . While these compounds share a similar core structure, this compound is unique due to the presence of the morpholine ring, which enhances its chemical stability and biological activity. Other similar compounds include prazosin and doxazosin, which are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
Propriétés
Numéro CAS |
21314-35-2 |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
2-morpholin-4-yl-3H-benzo[g]quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O2/c20-15-13-9-11-3-1-2-4-12(11)10-14(13)17-16(18-15)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,17,18,20) |
Clé InChI |
VJOUQPNGNRNIDE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=CC4=CC=CC=C4C=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)












